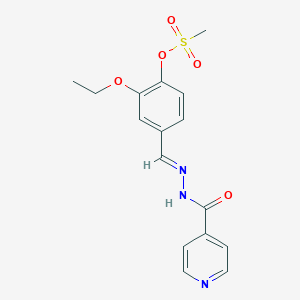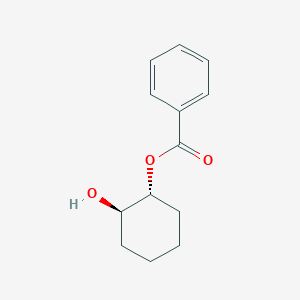
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate (EIHPM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor invasion and metastasis. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has several advantages for lab experiments, including its ability to penetrate cell membranes and target specific cells, its potential as a carrier for various drugs, and its use as a contrast agent for MRI. However, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in combination with other drugs or therapies, and the exploration of its potential as a diagnostic tool for various diseases. Further research is also needed to fully understand the mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is a chemical compound that has shown great potential for various scientific research applications, including cancer treatment, drug delivery, and imaging. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its applications in various fields.
Synthesemethoden
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl 4-bromobenzoate, followed by the reduction of the nitro group and the reaction with isonicotinic acid hydrazide. The final product is obtained through the reaction of the intermediate compound with methanesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been extensively studied for its potential applications in various fields, including cancer treatment, drug delivery, and imaging. In cancer treatment, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug delivery, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a carrier for various drugs due to its ability to penetrate cell membranes and target specific cells. In imaging, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues.
Eigenschaften
Produktname |
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate |
|---|---|
Molekularformel |
C16H17N3O5S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H17N3O5S/c1-3-23-15-10-12(4-5-14(15)24-25(2,21)22)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
InChI-Schlüssel |
MTTWUXHEZOWIPN-WOJGMQOQSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)

![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)